molecular formula C8H14O3 B13625029 Ethyl 3-hydroxy-4-methylpent-4-enoate

Ethyl 3-hydroxy-4-methylpent-4-enoate

Cat. No.: B13625029
M. Wt: 158.19 g/mol
InChI Key: JYOXXBCYWPRMSE-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-methylpent-4-enoate is a chemical compound with the molecular formula C8H14O3 and an average molecular mass of 158.197 g/mol . It is characterized by a pentenoate ester backbone that incorporates both a hydroxyl group and a methyl group, creating a versatile scaffold for synthetic organic chemistry. This structure, which contains one stereocenter, is of particular interest in the synthesis of complex molecular architectures .Researchers value this compound as a building block for constructing more complex molecules. Compounds with beta-hydroxy ester functionalities are frequently employed in macrocyclization strategies, such as ring-closing metathesis (RCM), which is a key method for forming medium and large-ring structures found in natural products . The specific structural features of this compound, including its olefin and ester groups, make it a potential precursor in the development of synthetic routes for bioactive compounds . The presence of both hydroxy and ester functional groups on the same carbon chain allows for further chemical modifications and provides a handle for stereochemical control during synthesis. This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 3-hydroxy-4-methylpent-4-enoate

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h7,9H,2,4-5H2,1,3H3

InChI Key

JYOXXBCYWPRMSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=C)C)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-hydroxy-4-methylpent-4-enoate

General Synthetic Approach

The primary synthetic strategy for this compound involves the esterification of the corresponding hydroxy acid, 3-hydroxy-4-methylpent-4-enoic acid, with ethanol under acidic conditions. This method is consistent with classical esterification protocols where an acid catalyst such as sulfuric acid is used to promote the reaction under reflux conditions to ensure complete conversion of the acid to the ester.

Detailed Reaction Conditions

  • Starting Materials: 3-hydroxy-4-methylpent-4-enoic acid and absolute ethanol.
  • Catalyst: Concentrated sulfuric acid or other strong acid catalysts.
  • Solvent: Ethanol serves both as a reactant and solvent.
  • Temperature: Reflux temperature of ethanol (~78 °C).
  • Reaction Time: Typically 4 to 8 hours to ensure full esterification.
  • Work-up: After completion, the reaction mixture is cooled, neutralized, and the product is extracted using an organic solvent such as ethyl acetate, followed by purification via distillation or chromatography.

Alternative Synthetic Routes

Aldol Condensation Followed by Esterification

Literature reports on related compounds suggest that selective aldol condensation can be employed to construct the hydroxy-alkenoate framework before esterification. For example, the aldol reaction of appropriate aldehyde and ester precursors under controlled base catalysis (e.g., lithium diisopropylamide) at low temperatures (-78 °C) can yield hydroxy esters with defined stereochemistry. Subsequent esterification or direct use of the ester functionality can be performed to obtain the target compound. This approach allows for stereochemical control and functional group tolerance.

Use of Hydrazone Intermediates

Patents describe the preparation of alkyl 4-methyl-3-formyl pentenoates via hydrazone intermediates, which can be converted to hydroxy esters through reduction or hydrolysis steps. For instance, the reaction of 3-methylbut-2-ene-dimethylhydrazone with tert-butyl bromoacetate in the presence of strong bases like butyllithium and diisopropylamine in tetrahydrofuran at low temperatures (-30 °C to 5 °C) leads to hydrazono butenoate derivatives. These intermediates can be further processed to yield hydroxy esters analogous to this compound after suitable transformations.

Industrial Preparation

In industrial settings, continuous flow esterification processes are preferred for enhanced efficiency and scalability. Solid acid catalysts in packed bed reactors facilitate the esterification of hydroxy acids with ethanol, improving reaction rates and product yields while minimizing side reactions. These methods also allow for easier catalyst recovery and reuse.

Reaction Parameters and Optimization

Parameter Typical Condition Effect on Yield/Selectivity
Catalyst Concentrated sulfuric acid (0.1-1 M) Increases esterification rate
Temperature Reflux (~78 °C) Ensures complete conversion
Reaction Time 4-8 hours Longer times improve yield but may cause side reactions
Solvent Ethanol Acts as reactant and solvent
Molar Ratio (Ethanol: Acid) 5:1 to 10:1 Excess ethanol drives equilibrium forward
Work-up Neutralization and extraction Removes catalyst and impurities

Research Findings and Mechanistic Insights

  • The esterification reaction proceeds via protonation of the carboxylic acid carbonyl, followed by nucleophilic attack by ethanol and subsequent elimination of water.
  • Aldol condensation routes provide stereochemical control, yielding diastereomeric mixtures that can be separated or converted selectively into the desired hydroxy ester.
  • The hydrazone intermediate pathway involves nucleophilic addition of organolithium reagents to hydrazones, forming substituted butenoates that upon hydrolysis yield hydroxy esters.
  • Reaction conditions such as temperature and base strength critically influence the selectivity and yield of aldol condensation products and subsequent transformations.

Summary Table of Preparation Routes

Method Key Reagents/Conditions Advantages Limitations
Acid-catalyzed esterification 3-hydroxy-4-methylpent-4-enoic acid, ethanol, sulfuric acid, reflux Simple, high yield, scalable Requires careful removal of acid
Aldol condensation + esterification Aldehyde, ester, lithium diisopropylamide, low temperature (-78 °C) Stereochemical control Requires low temperature and careful handling
Hydrazone intermediate method 3-methylbut-2-ene-dimethylhydrazone, butyllithium, tert-butyl bromoacetate, THF, low temperature Allows access to substituted esters Multi-step, sensitive reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-methylpent-4-enoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-4-methylpent-4-enoate.

    Reduction: The ester group can be reduced to an alcohol, yielding ethyl 3-hydroxy-4-methylpentanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.

Major Products

    Oxidation: Ethyl 3-oxo-4-methylpent-4-enoate

    Reduction: Ethyl 3-hydroxy-4-methylpentanol

    Substitution: Ethyl 3-chloro-4-methylpent-4-enoate or ethyl 3-bromo-4-methylpent-4-enoate

Scientific Research Applications

Ethyl 3-hydroxy-4-methylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates with anti-inflammatory or antimicrobial properties.

    Industry: this compound is used in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-methylpent-4-enoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo enzymatic hydrolysis to release the corresponding acid and alcohol. This process is catalyzed by esterases and hydrolases, which play a crucial role in the metabolism and detoxification of ester-containing compounds.

In chemical reactions, the reactivity of this compound is influenced by the presence of the hydroxyl and ester functional groups. These groups can participate in nucleophilic and electrophilic reactions, leading to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group at C3 in Ethyl 3-hydroxy-4-methylpent-4-enoate distinguishes it from ketone-bearing analogs (e.g., ) and acetylated derivatives (e.g., ).
  • The methyl group at C4 and the pent-4-enoate backbone differentiate it from compounds with aryl substituents (e.g., ) or triple bonds (e.g., ).

Physicochemical Properties

Comparative data for select analogs are provided below:

Compound Name Molecular Formula Molecular Weight LogP PSA (Ų) Reference
Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate C₁₄H₁₆O₃ 232.28 2.61 43.37
Ethyl 4-hydroxy-4-methylpent-2-ynoate C₈H₁₂O₃ 156.18 0.32 46.53
Methyl 3-(4-methoxyphenyl)prop-2-enoate C₁₁H₁₂O₃ 192.21 ~1.8* ~50.0*

*Estimated based on structural similarity.

Analysis :

  • LogP: The hydroxyl group in this compound is expected to reduce LogP (increase polarity) compared to the ketone-bearing analog (LogP 2.61, ), but higher than the alkyne-containing compound (LogP 0.32, ).

Hydrogenation and Reduction

  • Ethyl 2-oxo-4-arylbut-3-enoates undergo sequential hydrogenation to yield hydroxy esters with high enantiomeric excess (94–96% ee, ). Similar pathways may apply to this compound, with temperature sensitivity noted in analogous reactions.
  • The hydroxyl group at C3 may participate in intramolecular hydrogen bonding, influencing regioselectivity in reactions ().

Cycloaddition and Annulation

  • Ethyl 3-acetoxy-3-tosylpent-4-enoate is synthesized via [3+2] annulation (), highlighting the role of electron-withdrawing groups in directing reactivity. The hydroxyl group in the target compound could alter transition-state symmetry in similar reactions.

Hydrolysis and Functionalization

  • Hydrolysis of ethyl 2-hydroxy-4-phenylbutyrate yields carboxylic acids with retained enantiopurity (81% yield, 99% ee post-recrystallization, ). Analogous hydrolysis of the target compound may proceed efficiently due to ester lability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-hydroxy-4-methylpent-4-enoate, and how can purity be validated?

  • Methodological Answer : The synthesis of structurally similar esters (e.g., Ethyl 3-fluoro-4-hydroxybenzoate) often employs esterification or hydroxylation reactions under acidic or catalytic conditions . For this compound, a plausible route involves Michael addition followed by selective reduction. Purity validation requires HPLC with UV detection (λ = 210–254 nm) and GC-MS for volatile byproduct analysis. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can improve yield, while 1H^1H- and 13C^{13}C-NMR should confirm the absence of regioisomers .

Q. How can the stereochemistry and hydrogen-bonding networks of this compound be resolved experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for stereochemical assignment. SHELXL (via the SHELX suite) is widely used for small-molecule refinement, particularly for resolving hydroxyl and enoate group conformations . Hydrogen-bonding patterns can be analyzed using graph-set notation (e.g., R22(8)R_2^2(8) motifs) to classify dimeric or chain interactions, as outlined in Etter’s formalism for hydrogen-bonding networks .

Q. What analytical techniques are critical for determining the compound’s physicochemical properties?

  • Methodological Answer :

  • Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition temperatures.
  • Solubility : Phase-solubility studies in buffers (pH 1–10) to evaluate bioavailability.
  • LogP : Reverse-phase HPLC with a calibrated octanol-water partition coefficient protocol .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of this compound formation?

  • Methodological Answer : Kinetic studies under varying conditions (e.g., DMF vs. THF, 25°C vs. 60°C) can elucidate regioselectivity. For example, polar aprotic solvents may stabilize transition states via dipole interactions, favoring enoate formation. High-resolution mass spectrometry (HRMS) and isotopic labeling (18O^{18}O) can track intermediate species. Contradictory data from different solvents should be analyzed using multivariate regression to isolate key variables .

Q. What computational models predict the compound’s reactivity in enzymatic or catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-density surfaces for the enoate and hydroxyl groups, predicting nucleophilic attack sites. Molecular docking (AutoDock Vina) can simulate interactions with enzymes like lipases or cytochrome P450, identifying binding affinities (ΔG\Delta G) and steric clashes. Compare computational results with experimental kinetic data (e.g., kcatk_{cat}) to validate models .

Q. How can the compound’s bioactivity be systematically evaluated against microbial or cellular targets?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, with ampicillin as a control.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC50_{50}.
  • Enzyme Inhibition : Fluorometric assays for hydrolases or oxidoreductases, monitoring fluorescence quenching (e.g., NADH at 340 nm). Contradictory activity profiles across assays may arise from off-target effects, requiring transcriptomic analysis (RNA-seq) .

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